REACTION_CXSMILES
|
[CH2:1]([SH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:8](#[N:11])[CH:9]=[CH2:10].C[O-].[Na+]>>[CH2:1]([S:7][CH2:10][CH2:9][C:8]#[N:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)S
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
sodium methoxide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)SCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |